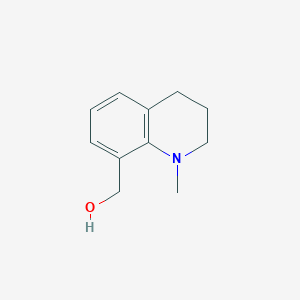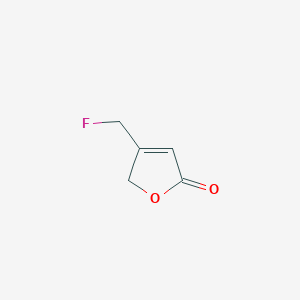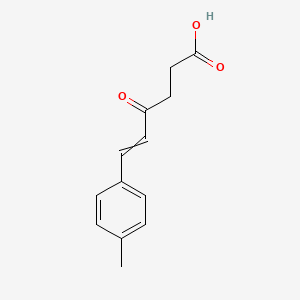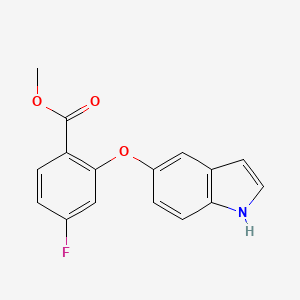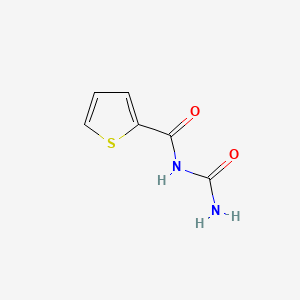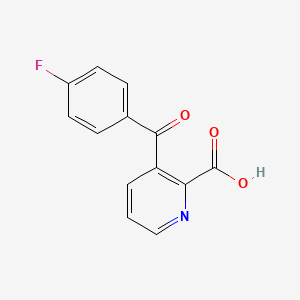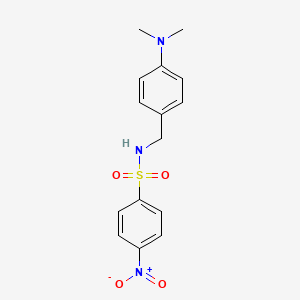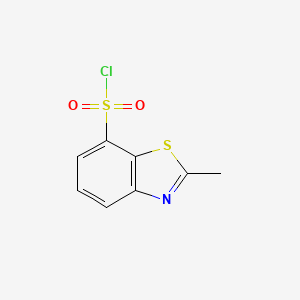![molecular formula C12H19BO3 B8641536 [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid](/img/structure/B8641536.png)
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid
Overview
Description
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl group and a methyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-hydroxypentan-3-yl magnesium bromide under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(3-oxopentan-3-yl)-2-methylphenylboronic acid.
Reduction: Formation of boronate esters.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Hydroxypentan-3-yl)-2-propylphenyl)boronic acid
- (4-(3-Hydroxypentan-3-yl)-2-ethylphenyl)boronic acid
Uniqueness
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both a hydroxypentan-3-yl group and a methyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required.
Properties
Molecular Formula |
C12H19BO3 |
|---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
[4-(3-hydroxypentan-3-yl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-4-12(14,5-2)10-6-7-11(13(15)16)9(3)8-10/h6-8,14-16H,4-5H2,1-3H3 |
InChI Key |
DRKPCBJQZKMLLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(CC)(CC)O)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


